molecular formula C12H14O2 B2946352 2-[(Benzyloxy)methyl]cyclobutan-1-one CAS No. 294868-56-7

2-[(Benzyloxy)methyl]cyclobutan-1-one

Cat. No.: B2946352
CAS No.: 294868-56-7
M. Wt: 190.242
InChI Key: ZHZONFNMAUYUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzyloxy)methyl]cyclobutan-1-one is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutanone ring substituted with a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]cyclobutan-1-one typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzyloxy)methyl]cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of benzyloxyacetic acid or benzyloxyacetone.

    Reduction: Formation of 2-[(benzyloxy)methyl]cyclobutan-1-ol.

    Substitution: Formation of various substituted cyclobutanones.

Scientific Research Applications

2-[(Benzyloxy)methyl]cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]cyclobutan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutanone ring may undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

    2-[(Benzyloxy)methyl]cyclopentan-1-one: Similar structure but with a cyclopentanone ring.

    2-[(Benzyloxy)methyl]cyclohexan-1-one: Contains a cyclohexanone ring instead of a cyclobutanone ring.

Uniqueness: 2-[(Benzyloxy)methyl]cyclobutan-1-one is unique due to its smaller ring size, which imparts distinct chemical reactivity and biological activity compared to its cyclopentanone and cyclohexanone analogs. The strain in the four-membered ring can lead to different reaction pathways and product distributions.

Properties

IUPAC Name

2-(phenylmethoxymethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZONFNMAUYUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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